1-amino-N'-hydroxycyclooctane-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N’-hydroxycyclooctane-1-carboximidamide is a chemical compound with the molecular formula C9H19N3O. It is an amidine derivative containing an eight-membered ring, a primary amine, and a hydroxyl group . This compound is primarily used for research purposes and has various applications in scientific studies.
Analyse Chemischer Reaktionen
1-amino-N’-hydroxycyclooctane-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amidine group can be reduced to form amines.
Wissenschaftliche Forschungsanwendungen
1-amino-N’-hydroxycyclooctane-1-carboximidamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-amino-N’-hydroxycyclooctane-1-carboximidamide involves its interaction with specific molecular targets. The primary amine and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-amino-N’-hydroxycyclooctane-1-carboximidamide can be compared with other similar compounds, such as:
1-amino-N’-hydroxycyclohexane-1-carboximidamide: A similar compound with a six-membered ring instead of an eight-membered ring.
1-amino-N’-hydroxycyclodecane-1-carboximidamide: A similar compound with a ten-membered ring.
1-amino-N’-hydroxycyclooctane-1-carboxamide: A similar compound with an amide group instead of an amidine group. These comparisons highlight the uniqueness of 1-amino-N’-hydroxycyclooctane-1-carboximidamide in terms of its ring size and functional groups.
Eigenschaften
Molekularformel |
C9H19N3O |
---|---|
Molekulargewicht |
185.27 g/mol |
IUPAC-Name |
1-amino-N'-hydroxycyclooctane-1-carboximidamide |
InChI |
InChI=1S/C9H19N3O/c10-8(12-13)9(11)6-4-2-1-3-5-7-9/h13H,1-7,11H2,(H2,10,12) |
InChI-Schlüssel |
HXXIGUVQLFKNNP-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCC(CCC1)(/C(=N/O)/N)N |
Kanonische SMILES |
C1CCCC(CCC1)(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.